1H-Indazole-1-propanoic acid, 6-chloro-
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Overview
Description
1H-Indazole-1-propanoic acid, 6-chloro- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-1-propanoic acid, 6-chloro- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization under an oxygen atmosphere .
Industrial Production Methods
Industrial production of 1H-Indazole-1-propanoic acid, 6-chloro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate efficient cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
1H-Indazole-1-propanoic acid, 6-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
1H-Indazole-1-propanoic acid, 6-chloro- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indazole-1-propanoic acid, 6-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 6th position enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to altered cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Lacks the chlorine atom at the 6th position, resulting in different chemical properties and biological activities.
2H-Indazole: A tautomeric form of indazole with distinct chemical behavior.
6-Chloro-1H-indazole: Similar structure but without the propanoic acid group.
Uniqueness
1H-Indazole-1-propanoic acid, 6-chloro- is unique due to the presence of both the chlorine atom and the propanoic acid group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1269535-22-9 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-(6-chloroindazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-2-1-7-6-12-13(9(7)5-8)4-3-10(14)15/h1-2,5-6H,3-4H2,(H,14,15) |
InChI Key |
UVDXMZQBAUASHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(N=C2)CCC(=O)O |
Origin of Product |
United States |
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